Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a heterocyclic compound that contains a furan ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar furan ring structure but lacks the thiazole ring.
Ethyl 4-(5-methoxymethyl)furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a furan ring and an ester group but has a different heterocyclic core.
Uniqueness
Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS No. 886504-76-3) is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C10H9NO4S
- Molar Mass: 239.25 g/mol
- Density: 1.398 g/cm³ (predicted)
- pKa: 7.18 (predicted)
These properties suggest a compound that may interact with biological systems in various ways, particularly through its functional groups that can participate in biochemical reactions.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
-
Antimicrobial Activity:
- Thiazole derivatives, including those related to ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole, have demonstrated significant antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains more effectively than traditional antibiotics such as ampicillin and streptomycin .
-
Anticancer Properties:
- Preliminary studies suggest that compounds similar to Ethyl 4-(furan-2-yl)-2-oxo-2,3-dihydrothiazole exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human leukemia cells by modulating intracellular calcium levels and reactive oxygen species (ROS) production .
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) for several derivatives was found to be significantly lower than that of standard treatments, indicating a promising alternative for antibiotic-resistant strains .
Anticancer Activity
In vitro studies on related compounds revealed that they could induce apoptosis in leukemia cells via the activation of caspase pathways and modulation of Bcl-2 family proteins. For example:
- Cell Line: HL-60 (human promyelocytic leukemia)
- Findings: Treatment with a derivative resulted in a cytotoxic concentration of approximately 23.5 µM, leading to increased ROS levels and altered mitochondrial membrane potential .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-2-14-9(12)8-7(11-10(13)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
KPMBOTBSIDZYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=CO2 |
Origin of Product |
United States |
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